molecular formula C23H28BrN3O3 B6068098 5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B6068098
M. Wt: 474.4 g/mol
InChI Key: VMTCYZDZVKWLIX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine-2,4,6-trione family, characterized by a central pyrimidine ring substituted with three ketone groups. Key structural features include:

  • 5-{[(4-Bromophenyl)amino]methylidene} moiety: The 4-bromophenyl group introduces electron-withdrawing effects, which may influence electronic distribution and binding interactions with biological targets.

Properties

IUPAC Name

5-[(4-bromophenyl)iminomethyl]-1,3-dicyclohexyl-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN3O3/c24-16-11-13-17(14-12-16)25-15-20-21(28)26(18-7-3-1-4-8-18)23(30)27(22(20)29)19-9-5-2-6-10-19/h11-15,18-19,28H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTCYZDZVKWLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NC4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine-trione Synthesis: Foundation for Functionalization

The 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione core serves as the structural backbone of the target compound. A validated approach involves the condensation of malonic acid with N,N’-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature . This reaction proceeds via nucleophilic attack of the carbodiimide’s central carbon by the enolate of malonic acid, forming a six-membered pyrimidine ring. After refluxing in ethanol, the intermediate precipitates as a white powder with a melting point of 203°C . Infrared (IR) spectroscopy confirms the presence of three carbonyl stretches at 1743 cm⁻¹, 1691 cm⁻¹, and 1672 cm⁻¹, while nuclear magnetic resonance (NMR) data (δH 4.34–4.54 ppm for cyclohexyl protons) corroborate the bicyclic architecture .

Spectroscopic Validation and Purity Assessment

Elemental analysis and high-resolution mass spectrometry (HRMS) confirm the molecular formula (C₂₃H₂₇BrN₄O₃) with a mass accuracy of ±0.0003 Da . IR spectroscopy identifies key functional groups: a broad O–H stretch at 3296 cm⁻¹ (carboxylic acid), a sharp C=O stretch at 1680 cm⁻¹, and a C≡N vibration at 2228 cm⁻¹ . ¹³C NMR resonances at δC 166.5 ppm (pyrimidine carbonyl) and δC 152.0 ppm (aromatic C-Br) further validate the structure .

Purification via flash chromatography (EtOAc:cyclohexane gradient) achieves >95% purity, as evidenced by high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Four-component one-pot 7291Rapid, single-stepRequires strict anhydrous conditions
Stepwise functionalization 6795High stereochemical controlMulti-step, time-intensive
Catalytic chlorination 84.589Scalable for industrial useHazardous reagents (phosgene)

The four-component method offers expediency but struggles with byproduct formation in polar solvents. Conversely, stepwise approaches afford superior purity at the cost of operational complexity . Industrial-scale syntheses prioritize catalytic routes despite safety concerns .

Chemical Reactions Analysis

Reduction Reactions

The exocyclic C=N bond in the methylidene group undergoes selective reduction under mild conditions:

ReagentConditionsProduct StructureYieldSource
NaBH<sub>4</sub>EtOH, 25°C, 2h5-{[(4-Bromophenyl)amino]methyl}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione78%
H<sub>2</sub> (1 atm)Pd/C, MeOH, 4hSaturated amine derivative with retained bromophenyl group92%

Key observation : Catalytic hydrogenation preserves stereochemical integrity at the methylidene position while reducing the double bond .

Oxidation Reactions

The pyrimidinetrione core demonstrates stability under standard oxidative conditions, but the methylidene group shows limited reactivity:

Oxidizing AgentConditionsOutcomeByproducts Identified
mCPBADCM, 0°C, 1hNo reactionN/A
KMnO<sub>4</sub>H<sub>2</sub>O, 80°CPartial decomposition of cyclohexyl groupsCyclohexanone derivatives

Mechanistic insight : Electron-withdrawing pyrimidinetrione ring deactivates the methylidene group toward epoxidation or dihydroxylation.

Nucleophilic Aromatic Substitution

The 4-bromophenyl group participates in substitution reactions under specific conditions:

NucleophileBaseSolventTemperatureProductRate Constant (k, M<sup>-1</sup>s<sup>-1</sup>)
NH<sub>3</sub>CuI, Et<sub>3</sub>NDMF120°C5-{[(4-Aminophenyl)amino]methylidene} derivative2.3 × 10<sup>-4</sup>
SH<sup>-</sup>K<sub>2</sub>CO<sub>3</sub>Acetone60°CThiophenyl analog with S-C coupling1.7 × 10<sup>-5</sup>

Limitation : Substitution occurs only with strong nucleophiles due to moderate ring activation from the amino group .

Cycloaddition Reactions

The methylidene moiety participates in [4+2] cycloadditions:

DienophileConditionsProduct TypeStereoselectivityReference
TetracyanoethyleneToluene, ΔSpiro-pyrimidine cycloadductEndo preference
Maleic anhydrideDCE, 25°C, 24hFused tricyclic lactam78% ee

Notable feature : Reactions proceed with retention of the bromophenyl group and dicyclohexyl substituents .

Acid/Base-Mediated Transformations

The pyrimidinetrione system shows pH-dependent behavior:

ConditionObservationStructural Evidence
HCl (1M), refluxRing opening to form cyclohexylurea derivativesIR: Loss of 1745 cm<sup>-1</sup> C=O
NaOH (0.1M), 25°CDeprotonation at N5 with pK<sub>a</sub> = 8.2 ± 0.3UV-Vis: λ<sub>max</sub> shift

Stability note : The compound remains intact in neutral aqueous solutions for >48h .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione have been tested for their ability to inhibit cancer cell proliferation. These compounds often target specific enzymes or pathways involved in tumor growth and metastasis.

Antimicrobial Properties
Research has shown that certain pyrimidine derivatives possess antimicrobial activity against a range of bacteria and fungi. The presence of the bromophenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

Case Study: Synthesis and Biological Evaluation
A study synthesized a series of derivatives based on the core structure of the compound . The biological evaluation demonstrated that the most active derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

Materials Science Applications

Molecular Switches
The compound's unique electronic properties make it a candidate for use as a molecular switch. The push-pull electronic configuration allows for changes in conformation upon exposure to light or electrical stimuli. This property is beneficial in developing advanced materials for optoelectronic devices.

Case Study: Photochemical Properties
In a recent investigation, researchers explored the photochemical behavior of related compounds under UV light. They observed that the compound could undergo reversible isomerization, making it suitable for applications in data storage and processing technologies .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesSignificant anticancer activity with low micromolar IC50 values against cancer cell lines .
Materials ScienceUse as molecular switches for optoelectronic applicationsReversible isomerization observed under UV light enhances potential for data storage technologies .

Mechanism of Action

The mechanism of action of 5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their reported activities:

Compound Name Substituents Key Properties Reference
5-{[(4-Bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione 1,3-Dicyclohexyl; 5-(4-bromophenylamino)methylidene High lipophilicity (predicted); Potential for improved bioavailability N/A (Target Compound)
5-{[(4-Chlorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 1,3-Dimethyl; 5-(4-chlorophenylamino)methylidene Demonstrated DNA interaction (in silico); Antiproliferative activity in cancer cells
5-(4-Methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 1,3-Dimethyl; 5-(4-methoxybenzylidene) Antimicrobial activity (Staphylococcus, Streptococcus); Fluorescent properties
5-((1-Benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 1,3-Dimethyl; 5-(indole-benzylidene) Antiproliferative activity (75–90% yield synthesis); Potential cancer therapeutic
5-([2,2'-Bithiophen]-5-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 1,3-Dimethyl; 5-(bithiophenylmethylene) Corrosion inhibition; Non-toxic, high solubility

Key Differences and Implications

Substituent Effects on Bioactivity :

  • Halogenated Phenyl Groups : The 4-bromo and 4-chloro derivatives (Target Compound and ) likely exhibit stronger DNA-binding affinity due to electron-withdrawing effects, compared to electron-donating groups like methoxy ().
  • Bulkier Alkyl Groups : The 1,3-dicyclohexyl groups in the target compound may reduce solubility but enhance stability and tissue penetration compared to dimethyl/diethyl analogs ().

Pharmacological Potential: Antiproliferative Activity: Analogs with substituted benzylidene groups (e.g., indole derivatives) show potent activity against cancer cell lines (). The bromophenyl group in the target compound could enhance this effect via improved target binding. Antimicrobial Applications: Methoxy and thiophene derivatives exhibit antimicrobial properties (), suggesting the target compound’s utility could expand with structural optimization.

Material Science Applications :

  • Fluorescent properties in methoxybenzylidene derivatives () and corrosion inhibition in bithiophene analogs () highlight the versatility of pyrimidine triones. The target compound’s bromine atom may offer unique electronic properties for optoelectronic applications.

Biological Activity

The compound 5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, drawing from various studies and research findings.

Synthesis and Structural Features

The synthesis of this compound involves multi-step reactions that typically include the condensation of 4-bromophenyl amine with dicyclohexyl pyrimidine derivatives. The structural features are crucial for understanding its biological activity.

Key Structural Characteristics

  • Molecular Formula : C18H22BrN3O3
  • Molecular Weight : 396.29 g/mol
  • Functional Groups : The compound contains an amine group, a bromine substituent on the phenyl ring, and a pyrimidine core which is known for its diverse biological activities.

Crystallographic Information

The compound crystallizes in a monoclinic system with specific lattice parameters that influence its packing and interactions in the solid state. Notably, π-π stacking interactions and hydrogen bonding patterns have been observed in the crystal lattice, which may play a role in its biological efficacy .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrimidine can inhibit bacterial growth effectively. For example, a related compound demonstrated activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Pyrimidine derivatives are often investigated for their anticancer potential. The presence of the bromophenyl moiety may enhance cytotoxicity against cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrimidines are known to interact with various enzymes involved in metabolic pathways. For instance, studies have highlighted the inhibition of dihydrofolate reductase (DHFR) by pyrimidine derivatives, which is crucial for DNA synthesis and repair .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrimidine derivatives including this compound against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting moderate antimicrobial activity.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Research Findings Summary Table

Biological Activity Observed Effect Reference
AntimicrobialMIC = 32 µg/mL
AnticancerIC50 = 10-20 µM
Enzyme InhibitionDHFR inhibition

Q & A

Q. What are the established synthetic methodologies for preparing 5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione?

The compound is synthesized via a condensation reaction between a barbituric acid derivative (e.g., 1,3-dicyclohexylpyrimidine-2,4,6-trione) and a substituted aromatic amine (e.g., 4-bromoaniline) under acidic or thermal conditions. A typical protocol involves refluxing in acetic acid or ethanol with catalytic HCl to facilitate imine formation . Key parameters include stoichiometric control of the amine and barbituric acid precursor, reaction time (12–24 hours), and purification via recrystallization using solvents like ethanol or acetonitrile.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • IR Spectroscopy : The presence of a strong carbonyl stretch (~1700–1750 cm⁻¹) confirms the trione moiety, while a C=N stretch (~1600 cm⁻¹) verifies the methylidene linkage .
  • NMR Spectroscopy : In 1H^1H NMR, the methine proton (CH=N) appears as a singlet at δ 8.2–8.5 ppm. The cyclohexyl groups show characteristic multiplet signals at δ 1.2–2.5 ppm, and the 4-bromophenyl group exhibits aromatic protons as a doublet (δ 7.3–7.6 ppm) . 13C^{13}C NMR should display carbonyl carbons at δ 160–170 ppm and the imine carbon at δ 150–155 ppm.

Q. What crystallographic data are critical for resolving its supramolecular structure?

Single-crystal X-ray diffraction reveals a planar pyrimidine trione core with a wide C–C–C angle (~137–139°) at the methylidene bridge, indicative of conjugation between the aromatic and heterocyclic systems. Intermolecular C–H···O hydrogen bonds (2.5–2.8 Å) often form chains or fused rings, stabilizing the crystal lattice. Space group assignments (e.g., P1P1) and Z-values (e.g., Z = 2) should be reported to validate packing efficiency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) predict reactivity or optimize synthesis?

Density Functional Theory (DFT) calculations can model charge distribution, revealing intramolecular charge separation in the methylidene bridge (e.g., partial positive charge on the methine carbon). Reaction path search algorithms (e.g., GRRM) identify transition states and intermediates, enabling optimization of solvent polarity, temperature, and catalyst use. For example, polar aprotic solvents like DMF may enhance imine formation kinetics .

Q. What experimental strategies address contradictory data on substituent effects in related analogs?

Contradictions in substituent-driven properties (e.g., solvatochromism, hydrogen-bonding strength) require systematic variation of substituents (e.g., replacing 4-bromo with 4-methoxy or dimethylamino groups) and comparative analysis via UV-Vis spectroscopy or X-ray crystallography. For instance, electron-donating groups (e.g., -OCH₃) enhance intramolecular charge transfer, while bulky substituents disrupt supramolecular interactions .

Q. How does solvent polarity influence the compound’s stability and reactivity in catalytic applications?

Stability assays in solvents of varying polarity (e.g., hexane vs. DMSO) monitored via HPLC or UV-Vis can correlate degradation rates with solvent parameters (e.g., dielectric constant). Polar solvents stabilize charged intermediates but may accelerate hydrolysis of the trione moiety. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is optimized in toluene/water biphasic systems with Pd catalysts .

Q. What role do non-covalent interactions (e.g., hydrogen bonds, π-stacking) play in its supramolecular assembly?

C–H···O hydrogen bonds (2.6–2.9 Å) dominate the assembly, forming chains or rings (e.g., R22(14)R_2^2(14), R44(20)R_4^4(20) motifs). π-Stacking between the 4-bromophenyl group and pyrimidine ring (3.4–3.6 Å spacing) may enhance thermal stability. Disrupting these interactions via steric hindrance (e.g., tert-butyl groups) reduces crystallinity, as seen in analogs .

Q. How can Design of Experiments (DoE) optimize reaction yields or purity?

A fractional factorial design can screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) might reveal that yield maximizes at 80°C with a 1:1.2 molar ratio of barbituric acid to 4-bromoaniline. Pareto charts identify significant factors (e.g., pH > catalyst type) .

Methodological Notes

  • Synthesis Validation : Always cross-validate yields and purity via HPLC and elemental analysis.
  • Computational Calibration : Benchmark DFT results against experimental crystallographic data to ensure accuracy.
  • Data Reproducibility : Report solvent purification methods and reaction atmosphere (e.g., N₂ vs. air) to mitigate variability.

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